Methyl 6-amino-2-chloropyrimidine-4-carboxylate
Description
Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS 944129-00-4) is a pyrimidine derivative with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol . It is a white to off-white crystalline solid, typically stored at 2–8°C to maintain stability, and has a purity exceeding 95% . This compound is primarily used in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a precursor in synthesizing heterocyclic compounds. For instance, it serves as a key intermediate in microwave-assisted reactions, such as the synthesis of methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate .
Properties
IUPAC Name |
methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPNGOOGJKXYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944129-00-4 | |
| Record name | methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. One common method includes dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, followed by the addition of oxalyl chloride. The reaction mixture is then added to anhydrous methanol under ice bath conditions and stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by different nucleophiles.
Oxidation and reduction: The amino group can be oxidized or reduced under specific conditions.
Condensation reactions: The compound can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-2-chloropyrimidine-4-carboxylate serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and viral infections. Its structural properties allow it to inhibit specific enzymes and receptors involved in disease pathways.
Key Findings :
- Anticancer Activity : Studies indicate that this compound can inhibit pathways critical for tumor growth, such as the phosphatidylinositol-3-kinase (PI3K) pathway .
- Antimicrobial Properties : It has shown efficacy against resistant strains of bacteria, including Mycobacterium tuberculosis, suggesting a novel mechanism of action distinct from traditional antibiotics .
Biological Studies
Research involving this compound includes:
- Enzyme Inhibition : Interaction studies have demonstrated its potential to modulate enzyme activity through binding at active or allosteric sites.
- Receptor Binding : Preliminary studies suggest it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Antitubercular Activity
A study evaluated the compound's effectiveness against various strains of Mycobacterium tuberculosis. Results indicated significant inhibitory effects, particularly against drug-resistant strains, highlighting its potential as a new therapeutic agent .
Cancer Treatment Trials
Clinical trials have explored the efficacy of this compound derivatives in treating specific cancers. These trials focused on the compound's ability to inhibit kinase pathways associated with tumor growth. For instance, modifications at the 4-position significantly impacted potency against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes variations and their corresponding biological activities:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Unsubstituted Pyrimidine | Low activity | Lacks necessary functional groups |
| Chlorinated Derivatives | Increased potency | Chlorine enhances binding affinity |
| Amino Group Modifications | Variable effects | Alters interaction with biological targets |
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The compound’s structure features a chlorine atom at position 2, an amino group at position 6, and a methyl ester at position 3. These substituents influence its reactivity and applications. Below is a comparison with structurally analogous pyrimidine derivatives (Table 1):
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : The methyl ester group improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to carboxylic acid derivatives (e.g., 5-chloropyrimidine-4-carboxylic acid), which require acidic or basic conditions for dissolution .
- Stability: The compound’s stability at low temperatures (−80°C for 6 months) surpasses that of ethyl ester analogs (e.g., ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate), which may degrade faster due to steric hindrance from bulkier substituents .
Biological Activity
Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrimidine ring substituted with an amino group and a carboxylate ester. The presence of chlorine at the 2-position enhances its reactivity and biological activity. The compound's structure allows for various modifications that can influence its pharmacological profile.
Biological Activities
-
Antimicrobial Activity :
- This compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. Research indicates that derivatives of this compound can inhibit the growth of resistant strains without cross-resistance to conventional antibiotics, suggesting a novel mechanism of action .
-
Anticancer Properties :
- The compound has been investigated for its potential in cancer therapy. It has demonstrated inhibitory effects on specific kinase pathways involved in tumor growth and proliferation. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell metabolism .
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Unsubstituted Pyrimidine | Low activity | Lacks necessary functional groups |
| Chlorinated Derivatives | Increased potency | Chlorine enhances binding affinity |
| Amino Group Modifications | Variable effects | Alters interaction with biological targets |
Studies have indicated that modifications at the 4-position can significantly impact both potency and selectivity against various targets, including enzymes involved in metabolic pathways .
Case Studies
- Antitubercular Activity :
- Cancer Treatment Trials :
Q & A
Q. What are the key considerations for synthesizing Methyl 6-amino-2-chloropyrimidine-4-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves chlorination and amination steps. For example, phosphoryl chloride (POCl₃) is commonly used for chlorination of pyrimidine precursors, followed by amination with ammonium acetate . Optimization requires monitoring reaction temperature (e.g., reflux conditions) and stoichiometric ratios to minimize byproducts like unreacted intermediates or over-chlorinated species. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be employed to track reaction progress.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., methyl ester, amino, and chloro groups).
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural determination, SHELX software and ORTEP-III are widely used to refine crystal structures and visualize molecular geometry.
- Thermogravimetric Analysis (TGA): To assess thermal stability, given the predicted boiling point of ~422°C for analogous compounds .
Q. How should researchers address stability issues during storage and handling?
The compound’s hygroscopicity and sensitivity to light/heat necessitate storage in anhydrous conditions (e.g., desiccators with silica gel) at –20°C. Predicted acid dissociation constants (pKa ≈ 1.47) suggest susceptibility to hydrolysis in acidic/basic environments, so neutral buffers should be used in solution-phase studies.
Advanced Research Questions
Q. What mechanistic insights exist for the nucleophilic substitution reactions involving the 2-chloro group?
The chloro group at the 2-position is highly reactive toward nucleophiles (e.g., amines, alkoxides). Density Functional Theory (DFT) studies can model transition states and charge distribution to predict regioselectivity . Experimental validation via kinetic studies (e.g., varying nucleophile concentration and monitoring rate constants) is critical. For example, substitution with hydrazine derivatives has been reported to yield heterocyclic analogs .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
SHELXL enables refinement of crystallographic parameters to detect deviations from idealized geometry, such as puckering in pyrimidine rings. For instance, Cremer-Pople coordinates quantify ring puckering amplitudes (e.g., chair vs. boat conformations in saturated analogs). Comparative analysis of bond lengths and angles with computational models (e.g., Gaussian) can validate structural hypotheses.
Q. What computational methods are recommended for predicting electronic properties and reactivity?
- DFT Calculations: To map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations: To study solvent interactions and stability in biological matrices.
- Docking Studies: For drug-design applications, using software like AutoDock to assess binding affinity to target proteins.
Q. How should researchers reconcile contradictory data in spectroscopic vs. crystallographic results?
Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Methodological cross-validation is essential:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
